molecular formula C46H52N2 B12546270 1,4-Bis(3,6-di-tert-butyl-9H-carbazole-9-yl)benzene CAS No. 146831-32-5

1,4-Bis(3,6-di-tert-butyl-9H-carbazole-9-yl)benzene

Cat. No.: B12546270
CAS No.: 146831-32-5
M. Wt: 632.9 g/mol
InChI Key: HIRKUGKHACHTMW-UHFFFAOYSA-N
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Description

1,4-Bis(3,6-di-tert-butyl-9H-carbazole-9-yl)benzene is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by its unique structure, which includes two 3,6-di-tert-butyl-9H-carbazole units attached to a benzene ring. The presence of bulky tert-butyl groups in the structure imparts significant steric hindrance, which influences its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3,6-di-tert-butyl-9H-carbazole-9-yl)benzene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3,6-di-tert-butyl-9H-carbazole-9-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,4-Bis(3,6-di-tert-butyl-9H-carbazole-9-yl)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(3,6-di-tert-butyl-9H-carbazole-9-yl)benzene is primarily related to its electronic properties. The compound’s bulky tert-butyl groups prevent close packing of molecules, reducing aggregation and enhancing its performance in electronic devices. The carbazole units facilitate efficient hole transport, making it an ideal material for use in OLEDs and other electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(3,6-di-tert-butyl-9H-carbazole-9-yl)benzene stands out due to its unique combination of steric hindrance and electronic properties. The presence of two carbazole units enhances its hole-transporting capabilities, while the tert-butyl groups provide thermal stability and prevent aggregation, making it highly effective in electronic applications .

Properties

CAS No.

146831-32-5

Molecular Formula

C46H52N2

Molecular Weight

632.9 g/mol

IUPAC Name

3,6-ditert-butyl-9-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]carbazole

InChI

InChI=1S/C46H52N2/c1-43(2,3)29-13-21-39-35(25-29)36-26-30(44(4,5)6)14-22-40(36)47(39)33-17-19-34(20-18-33)48-41-23-15-31(45(7,8)9)27-37(41)38-28-32(46(10,11)12)16-24-42(38)48/h13-28H,1-12H3

InChI Key

HIRKUGKHACHTMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C

Origin of Product

United States

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